molecular formula C20H44Sn B169901 Tributyloctylstannane CAS No. 14775-14-5

Tributyloctylstannane

Cat. No.: B169901
CAS No.: 14775-14-5
M. Wt: 403.3 g/mol
InChI Key: AAQVTXYBPJPWQR-UHFFFAOYSA-N
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Description

Tributyloctylstannane is an organotin compound with the molecular formula C20H44Sn. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is a trialkyltin compound, where the tin atom is bonded to three butyl groups and one octyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions due to its ability to act as a radical reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyloctylstannane can be synthesized through the reaction of tributyltin hydride with octyl halides under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The general reaction can be represented as:

Bu3SnH+OctylHalideBu3SnOctyl+HX\text{Bu}_3\text{SnH} + \text{OctylHalide} \rightarrow \text{Bu}_3\text{SnOctyl} + \text{HX} Bu3​SnH+OctylHalide→Bu3​SnOctyl+HX

where Bu represents the butyl group, and X represents the halide (e.g., chlorine, bromine).

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Tributyloctylstannane undergoes various types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.

    Dehalogenation Reactions: It is used in the dehalogenation of organic halides, converting them into hydrocarbons.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tributyloctylstannane has a wide range of applications in scientific research, including:

Mechanism of Action

Tributyloctylstannane exerts its effects primarily through radical-mediated mechanisms. The tin-hydrogen bond in this compound is relatively weak, allowing it to cleave homolytically to generate tin-centered radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other radicals or unsaturated compounds. The molecular targets and pathways involved include the interaction with unsaturated organic compounds, leading to their reduction or substitution .

Comparison with Similar Compounds

Uniqueness: Tributyloctylstannane is unique due to the presence of both butyl and octyl groups, which provide a balance of reactivity and stability. The octyl group imparts additional steric bulk, influencing the compound’s reactivity and making it suitable for specific applications where other organotin compounds may not be as effective .

Properties

IUPAC Name

tributyl(octyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h1,3-8H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQVTXYBPJPWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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